A Comprehensive Technical Guide to 2-(Azocan-1-yl)-2-oxoacetic Acid
A Comprehensive Technical Guide to 2-(Azocan-1-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of 2-(azocan-1-yl)-2-oxoacetic acid, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple data sheet to offer a holistic understanding of its chemical identity, synthesis, and potential applications, grounded in established chemical principles.
Chemical Identity and Nomenclature
2-(Azocan-1-yl)-2-oxoacetic acid is a fascinating hybrid molecule that marries a saturated eight-membered nitrogen heterocycle, azocane, with an α-ketoacid functionality. This unique combination of a flexible, medium-sized ring and a reactive dicarbonyl moiety makes it a compelling subject for further investigation.
The nomenclature of this compound can be approached from several perspectives, each highlighting different structural features. The most systematic and universally accepted name is assigned by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: 2-(Azocan-1-yl)-2-oxoacetic acid [1]
This name clearly delineates the connectivity of the molecule: an oxoacetic acid unit is attached at its 2-position to the nitrogen atom (position 1) of an azocane ring.
Synonyms and Alternative Names:
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Azocan-1-yl(oxo)acetic acid[1]
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Hexahydro-α-oxo-1(2H)-azocineacetic acid
It is crucial for researchers to be aware of these different naming conventions to ensure comprehensive literature and database searches.
Key Identifiers:
| Identifier | Value |
| CAS Number | 1142202-56-9[1] |
| Molecular Formula | C₉H₁₅NO₃[1] |
| Molecular Weight | 185.22 g/mol [1] |
| Canonical SMILES | C1CCCN(CCC1)C(=O)C(=O)O |
| InChI Key | GOSNZTMEKBYIQT-UHFFFAOYSA-N |
Molecular Structure and Physicochemical Properties
The molecular architecture of 2-(azocan-1-yl)-2-oxoacetic acid is characterized by the azocane ring, a saturated eight-membered heterocycle, which is conformationally flexible. This is covalently linked via an amide bond to a glyoxylic acid (oxoacetic acid) moiety. The presence of both a carboxylic acid and a ketone functional group within the oxoacetic acid portion, coupled with the tertiary amine nature of the azocane nitrogen, dictates the molecule's reactivity and potential biological interactions.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 57.6 Ų |
These properties are computationally derived and provide a preliminary assessment of the molecule's likely behavior in biological and chemical systems.
Synthesis of 2-(Azocan-1-yl)-2-oxoacetic Acid: A Proposed Experimental Protocol
The proposed synthesis is a two-step process:
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Step 1: Synthesis of Ethyl 2-(azocan-1-yl)-2-oxoacetate. This involves the reaction of azocane, a secondary amine, with a suitable oxalic acid derivative, such as diethyl oxalate. Secondary amines react with diethyl oxalate in a 1:1 molar ratio to produce N,N-disubstituted ethyl oxamates.
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Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of Ethyl 2-(azocan-1-yl)-2-oxoacetate
Materials:
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Azocane
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Diethyl oxalate
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Anhydrous ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Heating mantle
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve azocane (1 equivalent) in anhydrous ethanol.
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To this solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature with vigorous stirring.
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After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(azocan-1-yl)-2-oxoacetate.
Causality Behind Experimental Choices:
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Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent premature hydrolysis of the diethyl oxalate and the product ester.
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Excess Diethyl Oxalate: A slight excess of diethyl oxalate helps to ensure the complete consumption of the azocane.
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Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.
Step 2: Hydrolysis of Ethyl 2-(azocan-1-yl)-2-oxoacetate
Materials:
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Ethyl 2-(azocan-1-yl)-2-oxoacetate
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Sodium hydroxide (NaOH)
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Water
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Hydrochloric acid (HCl)
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Erlenmeyer flask
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Magnetic stirrer
Procedure:
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Dissolve the purified ethyl 2-(azocan-1-yl)-2-oxoacetate from Step 1 in a solution of sodium hydroxide (1.2 equivalents) in water.
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Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
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Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M hydrochloric acid.
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The product, 2-(azocan-1-yl)-2-oxoacetic acid, may precipitate out of the solution. If so, it can be collected by filtration, washed with cold water, and dried.
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If the product remains in solution, it can be extracted with a suitable organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.
Causality Behind Experimental Choices:
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Stoichiometric Base: A slight excess of sodium hydroxide is used to ensure complete saponification of the ester.
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Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
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Extraction: Ethyl acetate is a common solvent for extracting moderately polar organic acids from aqueous solutions.
Logical Relationship of the Synthetic Workflow
Caption: Synthetic pathway for 2-(azocan-1-yl)-2-oxoacetic acid.
Spectroscopic Characterization
The identity and purity of the synthesized 2-(azocan-1-yl)-2-oxoacetic acid would be confirmed using a suite of spectroscopic techniques. Below are the predicted key signals based on the known spectroscopic data of similar functional groups.
¹H NMR Spectroscopy (Predicted):
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δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid.
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δ ~3.4-3.8 ppm (m, 4H): These multiplets would be attributed to the methylene protons adjacent to the nitrogen atom in the azocane ring (-N-CH₂-).
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δ ~1.5-1.8 ppm (m, 10H): This complex multiplet region would represent the remaining methylene protons of the azocane ring.
¹³C NMR Spectroscopy (Predicted):
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δ ~170-175 ppm: The carbonyl carbon of the carboxylic acid.
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δ ~160-165 ppm: The carbonyl carbon of the ketone.
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δ ~45-55 ppm: The carbons of the methylene groups adjacent to the nitrogen in the azocane ring.
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δ ~25-30 ppm: The remaining methylene carbons of the azocane ring.
Infrared (IR) Spectroscopy (Predicted):
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1730-1710 cm⁻¹: C=O stretch of the ketone.
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~1710-1680 cm⁻¹: C=O stretch of the carboxylic acid.
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~1650-1630 cm⁻¹: C=O stretch of the amide.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 184.1. In positive ion mode, the [M+H]⁺ peak would be at m/z 186.1.
Potential Applications and Future Directions
While research on 2-(azocan-1-yl)-2-oxoacetic acid is still in its early stages, its structural motifs suggest several promising avenues for investigation in drug discovery and development.
Pharmaceutical Potential:
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Anti-inflammatory and Analgesic Agents: Preliminary studies on similar compounds suggest potential anti-inflammatory and analgesic effects[1]. The azocane ring is present in various biologically active natural products and pharmaceuticals, and the α-ketoacid moiety is a known pharmacophore in several enzyme inhibitors.
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Antimicrobial Drug Development: The unique structure could serve as a scaffold for the development of new antimicrobial agents[1].
Agricultural Applications:
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The biological activity of this compound could be explored for its potential as a plant growth regulator or pesticide[1].
Synthetic Intermediate:
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The presence of multiple functional groups makes 2-(azocan-1-yl)-2-oxoacetic acid a versatile intermediate for the synthesis of more complex organic molecules[1].
Future Research Workflow
Caption: A proposed workflow for the future investigation of this compound.
Safety and Handling
Currently, there is no specific safety information available for 2-(azocan-1-yl)-2-oxoacetic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2-(Azocan-1-yl)-2-oxoacetic acid represents a molecule with significant untapped potential. Its straightforward, proposed synthesis and the intriguing combination of an azocane ring with an α-ketoacid functionality make it a prime candidate for further exploration in medicinal and agricultural chemistry. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this promising compound. The self-validating nature of the proposed protocols, grounded in established chemical principles, ensures a high probability of success in the laboratory.
